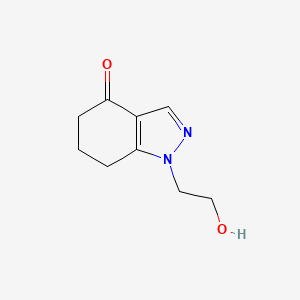
2-(Chloromethyl)-4-(trifluoromethyl)thiophene
Descripción general
Descripción
2-(Chloromethyl)-4-(trifluoromethyl)thiophene is a chemical compound used in the synthesis of various other compounds . It is a type of trifluoromethyl ketone (TFMK), which are valuable synthetic targets and synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
The synthesis of this compound involves several steps. Trifluoromethyl ketones (TFMKs) are synthesized using various methods, as discussed in-depth in the literature . Protodeboronation of alkyl boronic esters using a radical approach has also been reported, which could be relevant to the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound involves a thiophene ring with a chloromethyl group and a trifluoromethyl group attached. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. Trifluoromethyl ketones (TFMKs) are used as key intermediates in medicinal chemistry . The trifluoromethylation of carbon-centered radical intermediates has been a focus of recent advances .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
2-(Chloromethyl)-4-(trifluoromethyl)thiophene serves as a versatile intermediate in organic synthesis. Its reactivity, especially in chloromethylation reactions, opens pathways to novel thiophene derivatives. For instance, it has been employed in the synthesis of complex thiophene-based structures through reactions with various reagents under phase transfer catalysis conditions, demonstrating its utility in constructing molecules with potential applications in pharmaceuticals and materials science (Ming, 2006).
Materials Science and Electronics
In materials science, thiophene derivatives are pivotal for their electronic properties. Compounds related to this compound have been explored for their potential in organic electronics, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The modification of thiophene units can lead to materials with improved charge transport, photophysical properties, and stability, making them suitable for high-performance electronic devices (Barbarella, Melucci, & Sotgiu, 2005).
Chemical Sensors and Environmental Applications
Thiophene-based metal-organic frameworks (MOFs), synthesized using thiophene-functionalized dicarboxylate, showcase remarkable luminescence properties. These MOFs are highly selective and sensitive to environmental contaminants like Hg(II), Cu(II), and Cr(VI), highlighting their potential as recyclable sensors for pollutant detection in environmental monitoring efforts (Zhao et al., 2017).
Polymer Science
The incorporation of thiophene units into polymers has been extensively studied for tuning optical properties and enhancing emission in solid-state applications. Postfunctionalization approaches to modify polythiophenes have led to significant advancements in the development of materials with desirable fluorescence yields and steric interactions, essential for applications in optoelectronics and photonic devices (Li, Vamvounis, & Holdcroft, 2002).
Mecanismo De Acción
Direcciones Futuras
The future directions in the research and application of 2-(Chloromethyl)-4-(trifluoromethyl)thiophene could involve further exploration of trifluoromethylation reactions . The trifluoromethyl group’s importance in pharmaceuticals, agrochemicals, and materials suggests potential for future developments .
Propiedades
IUPAC Name |
2-(chloromethyl)-4-(trifluoromethyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3S/c7-2-5-1-4(3-11-5)6(8,9)10/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMQIXZANVWTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(F)(F)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(4-chlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2995929.png)
![ethyl 2-[[2-[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxyacetyl]amino]benzoate](/img/structure/B2995931.png)

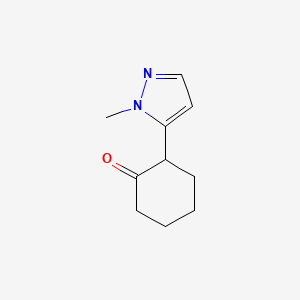
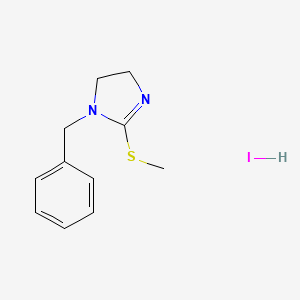



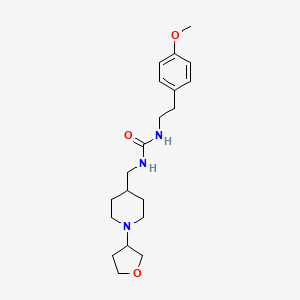

![2-Chloro-N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2995947.png)
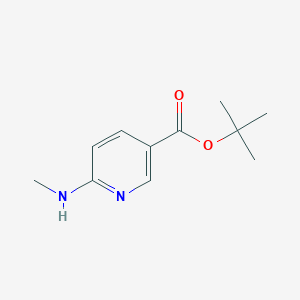
![3-[(3-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2995950.png)
